molecular formula C19H25N3O4S2 B2815915 N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide CAS No. 1060170-80-0

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B2815915
CAS No.: 1060170-80-0
M. Wt: 423.55
InChI Key: GYOPTCAALPMNRI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide is a synthetic small molecule featuring a benzothiazole core, a scaffold recognized for its diverse and significant pharmacological potential. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for yielding compounds with a wide range of bioactivities . This particular derivative is a complex hybrid molecule that incorporates additional functional groups, including a methanesulfonyl (mesyl) group and a tetrahydrofuran (oxolan) moiety, which may influence its physicochemical properties, binding affinity, and overall bioactivity profile. It is supplied as a high-purity compound intended for research and development purposes in chemical and biological laboratories. Researchers are investigating this compound within the broader context of developing novel benzothiazole-based agents. The benzothiazole scaffold has demonstrated considerable promise in various therapeutic areas, leading to research into derivatives for numerous applications . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-28(24,25)21-10-4-6-14(12-21)18(23)22(13-15-7-5-11-26-15)19-20-16-8-2-3-9-17(16)27-19/h2-3,8-9,14-15H,4-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOPTCAALPMNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperidine ring and the tetrahydrofuran moiety. Common reagents and conditions used in these reactions include:

    Formation of Benzo[d]thiazole Ring: This step may involve the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of Tetrahydrofuran Moiety: This step may involve the use of tetrahydrofuran derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Molecular Targets and Pathways: The compound could target specific proteins or pathways involved in disease processes, such as inflammation or cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

Key Structural Features and Analogues:

The compound’s uniqueness lies in its methanesulfonyl-piperidine-carboxamide backbone and oxolane substituent. Below is a comparative analysis with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Route Reference
Target Compound Not explicitly stated Not provided - 1-Methanesulfonyl (piperidine)
- Oxolan-2-ylmethyl (benzothiazole)
Likely involves coupling of benzothiazole-2-amine with mesylated piperidine precursor Inferred
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) C14H18N4OS 306.39 - 4-Methylpiperazine (acetamide)
- No oxolane/sulfonyl groups
Coupling of N-(benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide C15H10Cl2N2O3S 393.23 - Dichloro-benzothiazole
- 3,5-Dimethoxybenzamide
Not described; likely nucleophilic substitution
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide C19H23ClN2O3S 394.92 - Cyclopentanecarboxamide
- Oxolan-2-ylmethyl
- Chloro-methoxy benzothiazole
Not described; similar coupling strategies inferred
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) C17H19N5O3S 373.43 - Furan-2-carbonyl-piperazine (acetamide) Coupling of chloroacetamide with furanoyl-piperazine

Key Observations:

Substituent Diversity: The target compound’s methanesulfonyl group distinguishes it from analogs like BZ-IV and BZ-I, which feature methylpiperazine or furanoyl-piperazine groups. Sulfonyl groups enhance metabolic stability and binding affinity in drug design .

Synthetic Complexity :

  • The synthesis of the target compound likely requires mesylation of the piperidine nitrogen and subsequent coupling with a benzothiazole-2-amine precursor. This contrasts with BZ-IV and BZ-I, which use simpler nucleophilic substitutions .

Molecular Weight Trends :

  • The target compound’s molecular weight is expected to exceed 400 g/mol (based on similar structures), placing it in a range typical for CNS-penetrant drugs. However, analogs like the dichloro-dimethoxy derivative (393.23 g/mol) and cyclopentanecarboxamide (394.92 g/mol) show comparable weights .

Pharmacological and Physicochemical Implications

While biological data for the target compound are absent, insights can be drawn from related structures:

  • Benzothiazole Core : The benzothiazole moiety is associated with kinase inhibition (e.g., Aurora kinases) and anticancer activity, as seen in analogs like BZ-IV and BZ-I .
  • Sulfonyl vs.
  • Oxolane Substituent : The oxolane (tetrahydrofuran) group could enhance solubility compared to purely aromatic substituents, as observed in cyclopentanecarboxamide derivatives .

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, a piperidine ring, and a methanesulfonyl group, which suggest its role in enzyme inhibition or receptor modulation.

  • Molecular Formula : C19H25N3O4S2
  • Molecular Weight : 423.55 g/mol
  • CAS Number : 1222667-32-4
  • SMILES Notation : O=C(C1CCCCN1S(=O)(=O)C)N(c1nc2c(s1)cccc2)CC1CCCO1

Biological Activity

The compound's biological activity has been explored in various studies, highlighting its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. Below are key findings from recent research:

Enzyme Inhibition

  • Protein Kinase Inhibition : The compound has shown promise as an inhibitor of protein kinases, which are critical in regulating cellular functions and signaling pathways. Studies suggest that similar compounds can inhibit enzyme activities at low concentrations (e.g., IC50 values around 11.7 µM) .
  • Antiproliferative Activity : In vitro studies indicate that related benzothiazole derivatives exhibit significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. For instance, one study reported IC50 values ranging from 19.9 to 75.3 µM for similar structures .

The mechanism of action for this compound likely involves:

  • Competitive Inhibition : The compound may act as a reversible inhibitor by competing with substrates for the active site of enzymes .
  • Molecular Interactions : Molecular docking studies have indicated that the compound can establish crucial hydrogen bonds with specific amino acids within the enzyme's active site, enhancing its binding affinity .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Value (µM)Reference
AntiproliferativeMDA-MB-231 (Breast)19.9 - 75.3
AntiproliferativeOVCAR-3 (Ovarian)31.5 - 43.9
Enzyme InhibitionProtein Kinases11.7

Synthesis and Purification

The synthesis of this compound typically involves multiple steps requiring controlled conditions to optimize yield and purity. Common solvents include dimethylformamide and dichloromethane, while purification techniques such as column chromatography are employed to isolate the final product.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzothiazole), aliphatic signals from piperidine (δ 1.5–3.5 ppm), and oxolane protons (δ 3.5–4.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (~170 ppm) and sulfonyl groups (~40–50 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and gradient elution .

How can researchers resolve contradictory biological activity data in different assay systems?

Advanced
Contradictions may arise from:

  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility or stability. Standardize protocols across assays .
  • Compound Purity : Trace impurities (e.g., unreacted intermediates) may interfere. Re-purify via column chromatography or recrystallization .
  • Target Specificity : Use orthogonal assays (e.g., SPR binding vs. cellular viability) to distinguish direct target engagement from off-target effects .
  • Data Normalization : Include positive/negative controls (e.g., known inhibitors) to calibrate results .

What computational strategies are effective for modeling target interactions and predicting pharmacokinetics?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on the benzothiazole and sulfonyl groups as key pharmacophores .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories (e.g., GROMACS) to assess conformational flexibility .
  • ADME Prediction : Tools like SwissADME can estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

What challenges arise in crystallographic analysis, and how can SHELX software address them?

Q. Advanced

  • Crystal Twinning : Common with flexible piperidine/oxolane moieties. Use SHELXD for dual-space recycling to solve twinned structures .
  • Disorder Modeling : SHELXL’s PART and SUMP instructions help refine disordered sulfonyl or methyl groups .
  • High-Resolution Data : SHELXPRO integrates solvent masking and anisotropic displacement parameters (ADPs) for macromolecular compatibility .

How can synthetic pathways be modified to explore structure-activity relationships (SAR)?

Q. Advanced

  • Bioisosteric Replacement : Substitute the oxolane group with cyclopentane or morpholine to assess steric/electronic effects .
  • Sulfonyl Group Variants : Replace methanesulfonyl with toluenesulfonyl or trifluoromethanesulfonyl to modulate electron-withdrawing properties .
  • Piperidine Modifications : Introduce methyl or fluorine substituents to alter lipophilicity and metabolic stability .

What experimental controls are essential for validating target engagement in cellular assays?

Q. Advanced

  • Knockdown/Overexpression Models : Use CRISPR/Cas9 or siRNA to confirm dependency on the putative target .
  • Competitive Binding Assays : Co-treat with a known inhibitor (e.g., staurosporine for kinases) to test dose-dependent inhibition .
  • Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to verify direct binding .

How do solvent and pH conditions influence the compound’s stability during storage?

Q. Advanced

  • Solvent Selection : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfonyl group .
  • pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–9) to identify degradation pathways (e.g., amide bond cleavage) .
  • Light Sensitivity : Protect from UV exposure to avoid benzothiazole ring photodegradation .

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